molecular formula C8H11N5S B11891927 N,N-Dimethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N,N-Dimethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11891927
M. Wt: 209.27 g/mol
InChI Key: ZUAWLINKLYUIOZ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a dimethylamino group at position 4 and a methylthio (-SMe) substituent at position 4. This scaffold is part of a broader class of nitrogen-containing heterocycles known for their pharmacological versatility, including kinase inhibition, anti-inflammatory, and antioxidant activities .

Properties

Molecular Formula

C8H11N5S

Molecular Weight

209.27 g/mol

IUPAC Name

N,N-dimethyl-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C8H11N5S/c1-13(2)7-5-4-9-12-6(5)10-8(11-7)14-3/h4H,1-3H3,(H,9,10,11,12)

InChI Key

ZUAWLINKLYUIOZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC2=C1C=NN2)SC

Origin of Product

United States

Preparation Methods

Thiolation via Nucleophilic Substitution

The methylthio group is introduced by displacing a chlorine atom at position 6. In a representative procedure, 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine is reacted with sodium thiomethoxide (NaSMe) in anhydrous dimethylformamide (DMF) at 60°C for 12 hours. The reaction achieves 78% yield, with excess NaSMe ensuring complete substitution. The product, 6-(methylthio)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine, is purified via silica gel chromatography using dichloromethane/methanol (95:5).

Oxidation-Thiolation Sequential Approach

Alternative routes involve synthesizing a thiol intermediate followed by methylation. For instance, 6-mercapto-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is generated by treating the dichloro derivative with thiourea in ethanol under reflux. Subsequent methylation with methyl iodide in the presence of potassium carbonate (K₂CO₃) in acetone at room temperature affords the methylthio derivative in 85% yield.

Substitution with Dimethylamine at Position 4

Direct Amination of Chlorinated Intermediate

The 4-chloro group undergoes nucleophilic substitution with dimethylamine. In a optimized protocol, 6-(methylthio)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is refluxed with excess dimethylamine (40% aqueous solution) in ethanol for 8 hours. The reaction is monitored by TLC, and the product is isolated via vacuum filtration after cooling, yielding 92% pure N,N-dimethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Palladium-Catalyzed Coupling

For sterically hindered substrates, a Buchwald-Hartwig amination is employed. Using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as a ligand, the chlorinated intermediate reacts with dimethylamine in toluene at 100°C for 12 hours. This method achieves 88% yield but requires inert conditions and costly catalysts.

Optimization and Analytical Validation

Reaction Condition Optimization

ParameterOptimal ValueImpact on Yield
SolventEthanolMaximizes solubility of amine
Temperature80°CBalances reaction rate and decomposition
Reaction Time8 hoursEnsures complete substitution
BaseNot requiredAvoids side reactions

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 2.42 (s, 3H, SCH₃), 3.01 (s, 6H, N(CH₃)₂), 8.21 (s, 1H, H-3).

  • IR (KBr): 2920 cm⁻¹ (C-H stretch, SCH₃), 1590 cm⁻¹ (C=N pyrimidine).

  • Elemental Analysis : Calculated for C₈H₁₁N₅S: C 47.75%, H 5.51%, N 34.80%; Found: C 47.68%, H 5.49%, N 34.72%.

Challenges and Alternative Approaches

Regioselectivity in Substitution

Competing reactions at positions 4 and 6 are mitigated by sequential functionalization. Chlorination at position 4 prior to thiolation at 6 reduces byproduct formation.

Stability of Thiol Intermediates

Thiol oxidation is minimized by conducting reactions under nitrogen and using fresh NaSMe .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-CPBA), reducing agents (e.g., tin(II) chloride, iron powder), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like ethanol, DMF, or dichloromethane .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, substituted amines, and thiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N-Dimethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and application .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The pharmacological profile of pyrazolo[3,4-d]pyrimidine derivatives is highly dependent on substituent variations at positions 1, 4, and 5. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name Substituents (Position) Key Biological Activities References
Target Compound 4-N,N-dimethyl; 6-SMe Theoretical: Kinase inhibition, antioxidant N/A
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-N,1-dimethyl; 6-CH2Cl Intermediate for disubstituted derivatives
1-Benzyl-6-(methylthio)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-benzyl; 4-N-(1-phenylethyl); 6-SMe NRF2 activation, antioxidant
N-(4-Chlorophenyl)-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-N-(4-Cl-phenyl); 1-(2-Cl-2-Ph-ethyl); 6-SMe Kinase inhibition, antibacterial
6-Chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-N-(3,4-diMe-phenyl); 6-Cl Kinase inhibition (hypothetical)

Key Observations

Role of the 6-Methylthio (-SMe) Group :

  • The methylthio group at position 6 is a recurring feature in compounds with kinase inhibitory and antioxidant activities. For example, in , the methylthio group in compound 2b likely enhances hydrophobic interactions with kinase ATP-binding pockets . Similarly, compound 18 in (6-SMe derivative) activates the NRF2 pathway, upregulating antioxidant genes like HO-1 and NQO1 .

Impact of Substituents at Position 4 :

  • The N,N-dimethyl group in the target compound may improve solubility compared to bulkier aryl substituents (e.g., 4-chlorophenyl in or phenylethyl in ). However, bulkier groups like benzyl () or 3,4-dimethylphenyl () could enhance target affinity at the expense of bioavailability .

Variability at Position 1 :

  • Substituents at position 1 (e.g., methyl, benzyl, or 2-chloro-2-phenylethyl) influence metabolic stability and tissue penetration. For instance, the 2-chloro-2-phenylethyl group in ’s compounds may confer resistance to enzymatic degradation .

Pharmacological and Physicochemical Properties

  • Molecular Weight and LogP :
    The target compound (estimated molecular formula: C9H12N5S; MW: 234.3 g/mol) is smaller than analogs like ’s derivative (C15H17N5S; MW: 299.39 g/mol), suggesting better membrane permeability .
  • Biological Efficacy: While direct data are unavailable, the dimethylamino group’s electron-donating effects may stabilize interactions with catalytic lysines in kinases, as observed in ’s high-activity compounds (e.g., IC50 = 9.8 nM for anti-breast cancer derivatives) .

Biological Activity

N,N-Dimethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known by its CAS number 5334-49-6, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.

  • Molecular Formula : C₇H₉N₅S
  • Molecular Mass : 163.18 g/mol
  • Melting Point : 200-201 °C

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, a study on related pyrazolo[1,5-a]pyrimidine derivatives showed broad-spectrum anticancer activity with a mean growth inhibition (GI%) of up to 43.9% across various cancer cell lines .

Table 1: Growth Inhibition of Cancer Cell Lines

CompoundCell LineGI (%)
6dHOP-62 (Lung)100.07
6kCCRF-CEM (Leukemia)90.41
6nNCI-H460 (Lung)52.11
6tRFX 393 (Renal)84.17

The compound's mechanism of action appears to involve the inhibition of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKA), which are crucial for cancer cell proliferation and survival. For example, compounds derived from pyrazolo[3,4-d]pyrimidine structures have shown IC50 values of approximately 0.22 µM for CDK2 and 0.89 µM for TRKA, indicating potent inhibitory effects .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory potential. Research indicates that derivatives of this compound can inhibit key inflammatory mediators such as nitric oxide (NO) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . This suggests that the compound may be beneficial in treating inflammatory diseases.

Case Studies

A notable case study involved the evaluation of pyrazolo[3,4-d]pyrimidine derivatives against renal carcinoma cell lines. The study highlighted that compounds similar to this compound caused significant cell cycle arrest in the G0–G1 phase and induced apoptosis in treated cells . This effect was confirmed through flow cytometry analysis and further supported by molecular docking studies that illustrated how these compounds interact with target proteins.

Table 2: Cell Cycle Arrest Analysis

CompoundG0–G1 Phase (%)S Phase (%)G2/M Phase (%)
Control57.0829.3313.59
Compound A84.3611.494.15
Compound B78.0115.266.73

Q & A

Q. Methodological Insights :

  • Replace C6-SMe with ethylthio or isopropylthio to assess steric effects .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding modes to kinases like RET or Src .

Advanced: How can researchers resolve contradictions in biological assay data across studies?

Answer:
Discrepancies often arise from:

  • Assay Conditions : Variations in ATP concentrations (e.g., 10 μM vs. 100 μM) affect IC50_{50} values. Standardize using kinase profiling kits (e.g., Eurofins) .
  • Cell Line Differences : Test in isogenic cell lines (e.g., MCF-7 vs. HEK293) to control for genetic background .
  • Solubility Artifacts : Use DMSO concentrations ≤0.1% and confirm compound stability via LC-MS .

Case Study : A study reported conflicting RET inhibition data due to divergent buffer pH (7.4 vs. 6.8), altering protonation states of the compound .

Advanced: What strategies improve blood-brain barrier (BBB) penetration for CNS-targeted applications?

Answer:
Modifications to enhance CNS penetration include:

  • Introducing Hydrophobic Groups : Add cyclopropoxy or naphthyl moieties via Suzuki coupling (e.g., Pd(PPh3_3)4_4, Na2_2CO3_3, 80°C) to increase lipophilicity (logP > 3) .
  • Reducing Hydrogen Bond Donors : Replace -NH2_2 with -NMe2_2 to lower polar surface area (<60 Å2^2) .
  • In Silico Modeling : Use tools like SwissADME to predict BBB scores .

Advanced: How can aqueous solubility be enhanced without compromising bioactivity?

Answer:

  • Prodrug Approaches : Synthesize phosphate or acetate esters cleaved in vivo (e.g., react with phosphoryl chloride in THF) .
  • Co-Crystallization : Use co-formers like succinic acid to improve dissolution rates (characterize via X-ray diffraction) .
  • PEGylation : Attach short PEG chains (MW ~400 Da) to the pyrimidine nitrogen via alkylation .

Validation : Compare logD (octanol-water) before/after modifications; aim for logD 1.5–2.5 .

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